6-Chloro-2-fluorobenzyl azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFN3 |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-(azidomethyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C7H5ClFN3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
InChI Key |
FFCSQJRDCQEBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 2 Fluorobenzyl Azide
Precursor Synthesis and Halogenated Benzyl (B1604629) Substrates
The most common route to 6-chloro-2-fluorobenzyl halides involves the free-radical halogenation of 6-chloro-2-fluorotoluene. This reaction selectively targets the benzylic methyl group.
One established method involves the chlorination of 6-chloro-2-fluorotoluene using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as dibenzoyl peroxide. prepchem.com The reaction is typically carried out by heating the mixture, which promotes the formation of the desired 6-chloro-2-fluorobenzyl chloride. prepchem.com An alternative approach utilizes chlorine gas under illumination, often with a metal halide light, at elevated temperatures (100-200 °C) to initiate the chlorination of the methyl group. google.comgoogle.com Phosphorus trichloride is sometimes added in this process to improve product quality. google.comgoogle.com
For the synthesis of the corresponding benzyl bromide, N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) in a non-polar solvent such as carbon tetrachloride is the standard method for benzylic bromination. While specific literature for the bromination of 6-chloro-2-fluorotoluene is sparse, this method is widely applicable to substituted toluenes.
Another synthetic strategy involves the conversion of 6-chloro-2-fluorobenzyl alcohol to the corresponding halide. This can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) for chlorination, a method noted for its high chemoselectivity for benzylic alcohols. organic-chemistry.org
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloro-2-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | Stirring at 100°-110° C for 3 hours | 6-Chloro-2-fluorobenzyl chloride | prepchem.com |
| 6-Chloro-2-fluorotoluene | Chlorine (gas), Phosphorus trichloride | Metal halide light irradiation, 180 °C | 6-Chloro-2-fluorobenzyl chloride | google.com |
| Benzyl Alcohols (General) | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | Room temperature, 10-40 minutes | Benzyl Chlorides | organic-chemistry.org |
Achieving the specific 2,6-disubstituted halogenation pattern on the benzyl ring requires careful synthetic planning, as direct halogenation of toluene or benzene (B151609) would lead to a mixture of isomers. The control over the substitution pattern is typically established at an early stage of the synthesis, prior to the formation of the benzylic group.
The synthesis of the starting material, such as 2-chloro-6-fluorotoluene, relies on the principles of electrophilic aromatic substitution, utilizing the directing effects of substituents on the benzene ring. A common strategy involves a multi-step sequence starting from a pre-functionalized aromatic compound. For instance, a synthetic route may begin with an aniline derivative where the amino group directs subsequent halogenation reactions. The synthesis of 2-chloro-6-fluorobenzonitrile, a related compound, involves steps such as diazotization and fluorination, which are classic methods for the regioselective introduction of a fluorine atom. researchgate.net Such multi-step sequences, employing directing groups and specific reaction types like Sandmeyer or Schiemann reactions, are essential for installing the chloro and fluoro groups at the desired ortho positions relative to each other, ensuring the formation of the correct isomer. The study of conformational preferences in ortho-halogenated benzyl alcohols further underscores the importance of precise substituent placement. rsc.orgresearchgate.net
Azide (B81097) Formation via Nucleophilic Substitution Reactions
The conversion of 6-chloro-2-fluorobenzyl halide to the corresponding azide is typically accomplished via a nucleophilic substitution reaction. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide from the benzylic carbon. tutorchase.com This transformation is generally a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com
The standard reagent for this transformation is sodium azide (NaN₃). tutorchase.com The reaction of a benzyl halide with sodium azide is an exceptionally efficient Sₙ2 reaction, favored by the unhindered nature of the primary benzylic halide and electronic stabilization of the transition state by the adjacent phenyl ring. youtube.com
Optimization of this reaction involves the choice of solvent, temperature, and potentially a catalyst to enhance the reaction rate and yield. While the reaction can proceed at room temperature, gentle heating is often used to increase the rate. tutorchase.com To improve efficiency and reduce reaction times, microwave-assisted synthesis has been successfully employed for the nucleophilic substitution of benzyl halides with alkali azides in aqueous media. organic-chemistry.orgorganic-chemistry.org
For substrates where the halide is a poor leaving group, or to synthesize the azide directly from the corresponding alcohol, alternative methods are available. A one-pot procedure can convert benzyl alcohols to azides via an intermediate mesylate, which is then displaced by sodium azide in situ. koreascience.kr In some cases, phase-transfer catalysts, such as those based on poly(ethylene glycol) (PEG), can be used to facilitate the reaction between the organic benzyl halide and the inorganic azide salt, particularly in aqueous or biphasic systems. researchgate.net
| Substrate Type | Azide Source | Key Reagents/Catalysts | Conditions | Reference |
|---|---|---|---|---|
| Benzyl Halide | Sodium Azide (NaN₃) | None | Polar aprotic solvent (e.g., DMF), RT or heat | tutorchase.comyoutube.com |
| Benzyl Halide | Alkali Azide | None | Aqueous media, Microwave irradiation | organic-chemistry.org |
| Benzyl Halide | Sodium Azide (NaN₃) | PEG-DIL-based MnCl₄²⁻ (Phase Transfer Catalyst) | Water | researchgate.net |
| Benzyl Alcohol | Sodium Azide (NaN₃) | Methanesulfonyl chloride (MsCl), Et₃N | One-pot, in situ mesylation then azidation | koreascience.kr |
The kinetics of the Sₙ2 reaction between a benzyl halide and the azide ion are highly dependent on the solvent. The choice of solvent influences the solubility of the reagents and, more importantly, the solvation of the nucleophile and the transition state.
| Solvent | Solvent Type | Relative Reaction Rate |
|---|---|---|
| Methanol | Protic | 1 |
| Water | Protic | 7 |
| DMSO | Aprotic | 1300 |
| Acetonitrile | Aprotic | 5000 |
| DMF | Aprotic | 28000 |
Chemo- and Regioselective Synthesis of the Azide Moiety
The synthesis of 6-chloro-2-fluorobenzyl azide from its corresponding benzyl halide precursor is an inherently chemo- and regioselective process.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the 6-chloro-2-fluorobenzyl halide substrate, there are three halogen atoms: one attached to a benzylic sp³-hybridized carbon and two (Cl and F) attached to aromatic sp²-hybridized carbons. The carbon-halogen bond at the benzylic position is significantly weaker and more reactive towards nucleophilic substitution than the strong carbon-halogen bonds on the aromatic ring. Nucleophilic aromatic substitution requires harsh conditions or specific activation (e.g., by strongly electron-withdrawing groups), which are not present here. Therefore, the azide ion will selectively displace the benzylic halide without affecting the chloro and fluoro substituents on the aromatic ring.
Green Chemistry Approaches and Sustainable Synthesis Principles
The conventional synthesis of this compound typically involves a two-step process: the halogenation of 6-chloro-2-fluorotoluene to form 6-chloro-2-fluorobenzyl chloride, followed by a nucleophilic substitution with an azide salt. While effective, these methods often employ hazardous reagents and generate significant waste, prompting the exploration of greener and more sustainable alternatives.
The initial step, a free-radical halogenation of 6-chloro-2-fluorotoluene, is commonly initiated using chemical initiators like dibenzoyl peroxide and carried out with reagents such as sulfuryl chloride. This approach raises environmental and safety concerns due to the use of potentially explosive peroxides and corrosive, toxic halogenating agents. A more sustainable alternative involves the use of LED light to initiate the halogenation, which can eliminate the need for chemical initiators and their subsequent byproducts. This photochemical method aligns with the green chemistry principle of using energy-efficient processes and reducing derivatization.
The subsequent conversion of 6-chloro-2-fluorobenzyl chloride to this compound is typically achieved through a reaction with sodium azide. Greener considerations for this step focus on the choice of solvent, the nature of the azide source, and the use of catalysis to improve reaction efficiency and safety.
Phase-transfer catalysis (PTC) represents a significant green improvement for this type of nucleophilic substitution. By employing a phase-transfer catalyst, the reaction can often be performed in a biphasic system (e.g., organic solvent and water), which can reduce the need for hazardous and water-miscible organic solvents. PTC can enhance reaction rates under milder conditions, such as at room temperature, which reduces energy consumption. The choice of catalyst is also crucial for safety; for instance, using tetrabutylammonium cations is preferable to those with methyl or ethyl groups to avoid the formation of highly explosive small alkyl azides.
Alternative synthetic pathways that offer a higher degree of atom economy and reduce the number of synthetic steps are also central to green chemistry. One such approach is the direct conversion of alcohols to azides. While this would require 6-chloro-2-fluorobenzyl alcohol as a starting material instead of the toluene derivative, it could circumvent the need for a halogenation step altogether. Various methods for this direct azidation of alcohols have been explored, utilizing reagents that offer a more sustainable profile than traditional halogenation-azidation sequences.
The following table summarizes a comparison of conventional and greener approaches for the synthesis of this compound:
| Synthetic Step | Conventional Method | Green/Sustainable Alternative | Green Chemistry Principles Addressed |
| Preparation of Benzyl Halide | Radical halogenation of 6-chloro-2-fluorotoluene using sulfuryl chloride and dibenzoyl peroxide initiator. | Photochemical halogenation using LED light, avoiding chemical initiators. | Safer Chemistry, Energy Efficiency, Waste Prevention. |
| Azidation | Nucleophilic substitution with sodium azide in a polar aprotic solvent. | Use of Phase-Transfer Catalysis (PTC) to enable milder reaction conditions and potentially the use of safer solvents. | Catalysis, Safer Solvents and Auxiliaries, Energy Efficiency. |
| Alternative Overall Synthesis | Two-step process from toluene derivative. | One-pot direct conversion of 6-chloro-2-fluorobenzyl alcohol to the azide. | Atom Economy, Designing Safer Chemicals, Reduce Derivatives. |
By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally benign.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 6 Chloro 2 Fluorobenzyl Azide
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Kinetics and Thermodynamics of Triazole Formation
The kinetics of the CuAAC reaction are complex and can be influenced by multiple factors, including the nature of the reactants, catalyst, ligands, and solvent. For the reaction involving benzyl (B1604629) azide (B81097) and phenylacetylene, kinetic studies have shown a second-order dependence on the copper catalyst concentration under certain conditions, suggesting the involvement of a dinuclear copper intermediate. nih.gov
The presence of electron-withdrawing chloro and fluoro groups on the benzyl ring of 6-chloro-2-fluorobenzyl azide is expected to influence the reaction rate. Electron-withdrawing substituents can accelerate the nucleophilic attack of the azide on the copper-acetylide intermediate by making the azide moiety more electrophilic. researchgate.net A theoretical study on the 1,3-dipolar cycloaddition of substituted benzyl azides with cinnamic acid indicated that electron-withdrawing groups, such as a nitro group at the para position, make the formation of the triazole product more spontaneous compared to the unsubstituted benzyl azide. chemrj.org Conversely, the steric hindrance introduced by the ortho-fluoro substituent might slightly retard the reaction rate by impeding the approach of the azide to the catalytic center.
Table 1: Predicted Kinetic and Thermodynamic Effects of Substituents on the CuAAC Reaction of Benzyl Azide Analogues
| Substituent | Predicted Effect on Reaction Rate | Predicted Effect on Spontaneity (ΔG) | Rationale |
| 4-NO₂ | Increase | More Negative | Strong electron-withdrawing group increases the electrophilicity of the azide. chemrj.org |
| 3-Cl | Increase | More Negative | Electron-withdrawing group increases the electrophilicity of the azide. chemrj.org |
| 2-F | Slight Decrease | - | Steric hindrance from the ortho substituent may slightly impede the reaction. |
| 6-Cl | Increase | More Negative | Electron-withdrawing group increases the electrophilicity of the azide. |
This table is based on theoretical predictions and data from analogous compounds.
Influence of Halogen Substituents on Regioselectivity and Yield
The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a six-membered copper(III) metallacycle intermediate that favors the formation of the 1,4-isomer. beilstein-journals.orgnih.gov It is highly probable that the reaction of this compound would also exhibit this high regioselectivity.
The yield of the triazole product is generally high for CuAAC reactions. nih.govmdpi.com However, the electronic effects of the halogen substituents in this compound could play a role. The electron-withdrawing nature of the chloro and fluoro groups is anticipated to enhance the reactivity of the azide, potentially leading to higher yields or allowing for lower catalyst loadings. researchgate.net
Catalyst Design and Ligand Effects in CuAAC with Halogenated Benzyl Azides
The efficiency of the CuAAC reaction is critically dependent on the copper(I) catalyst and the ligands used to stabilize it. nih.govnih.gov Various copper sources, such as CuI, CuSO₄/sodium ascorbate, and copper(I) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been successfully employed. nih.govbeilstein-journals.orgbeilstein-journals.org For halogenated benzyl azides, the choice of ligand can be crucial in optimizing the reaction conditions.
Tripodal amine ligands, for instance, have been shown to accelerate the CuAAC reaction. rsc.org The chelate arm length and steric hindrance of these ligands can significantly impact the reactivity of the copper(I) complex. For a sterically hindered substrate like this compound, a ligand with a more open coordination sphere might be beneficial. N-heterocyclic carbenes are another class of ligands that have proven effective in CuAAC, often allowing for very low catalyst loadings. nih.gov
The solvent can also have a significant impact on the reaction rate and yield. While a variety of organic solvents and aqueous systems are compatible with CuAAC, the solubility of the reactants and the catalyst-ligand complex should be considered for optimal performance. beilstein-journals.orgbeilstein-journals.org
Mechanistic Insights into Copper(I) Activation and Coordination
The currently accepted mechanism for the CuAAC reaction involves several key steps. beilstein-journals.orgnih.gov First, the terminal alkyne reacts with the copper(I) catalyst to form a copper(I)-acetylide intermediate. The organic azide then coordinates to the copper center. Subsequently, a [3+2] cycloaddition occurs within the coordination sphere of the copper, leading to a six-membered copper(III) metallacycle. This intermediate then undergoes reductive elimination to afford the triazole product and regenerate the copper(I) catalyst.
In the case of this compound, the initial coordination of the azide to the copper-acetylide complex is a crucial step. The electron-withdrawing halogen substituents are expected to enhance the Lewis basicity of the nitrogen atoms of the azide group, potentially facilitating this coordination. The subsequent intramolecular cycloaddition is the rate-determining step, and as discussed, the electronic properties of the substituted benzyl ring are likely to influence its activation energy.
Thermal and Photochemical Transformations
Organic azides are known to undergo decomposition upon heating or irradiation with UV light, typically leading to the formation of highly reactive nitrene intermediates through the extrusion of dinitrogen. rsc.orgresearchgate.net The reactivity of the resulting nitrene is then dictated by its electronic state (singlet or triplet) and the surrounding molecular environment.
Nitrene Generation and Reactivity Profile
The thermal or photochemical decomposition of this compound is expected to generate the corresponding 6-chloro-2-fluorobenzylnitrene. The direct photolysis of azides often produces a mixture of singlet and triplet nitrenes, which can lead to a variety of products. wisc.edu However, the use of triplet sensitizers in photochemical reactions can selectively generate the triplet nitrene, which often exhibits higher chemoselectivity in its reactions. wisc.edunih.govuochb.cz
The reactivity of the generated 6-chloro-2-fluorobenzylnitrene is anticipated to be characteristic of aryl-substituted nitrenes. Potential reaction pathways include:
Intramolecular C-H Insertion: The nitrene could potentially insert into a C-H bond of a neighboring molecule or, if structurally possible, an intramolecular C-H bond.
Aziridination: In the presence of alkenes, the nitrene can undergo cycloaddition to form aziridines. Triplet nitrenes are known to react selectively with alkenes to afford aziridines. wisc.edu
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the corresponding amine (6-chloro-2-fluorobenzylamine). Triplet benzyl nitrenes are known to participate in hydrogen abstraction reactions. researchgate.net
Rearrangement: Aryl nitrenes can undergo complex rearrangements. For instance, the palladium-catalyzed decomposition of benzyl azide has been shown to produce benzonitrile. kyoto-u.ac.jp While this involves a metal catalyst, it highlights the potential for rearrangement pathways.
The presence of the chloro and fluoro substituents on the aromatic ring can influence the stability and reactivity of the nitrene intermediate. These electron-withdrawing groups may affect the singlet-triplet energy gap and the electrophilicity of the nitrene, thereby influencing the distribution of products.
Table 2: Predicted Reactivity of 6-Chloro-2-fluorobenzylnitrene
| Reaction Type | Predicted Products | Conditions Favoring this Pathway |
| Aziridination | 1-(6-Chloro-2-fluorobenzyl)aziridines | Photochemical generation in the presence of alkenes, particularly with triplet sensitizers. wisc.edu |
| Hydrogen Abstraction | 6-Chloro-2-fluorobenzylamine | Thermal or photochemical decomposition in a hydrogen-donating solvent. researchgate.net |
| Rearrangement | 6-Chloro-2-fluorobenzonitrile | Potentially under catalytic conditions (e.g., with palladium). kyoto-u.ac.jp |
This table is based on the known reactivity of analogous nitrenes.
Intramolecular Rearrangements (e.g., Ring Expansion, Insertion Reactions)
Upon thermolysis or photolysis, this compound is expected to extrude dinitrogen (N₂) to generate a highly reactive nitrene intermediate: (6-chloro-2-fluorobenzyl)nitrene. While this benzylic nitrene is distinct from an aryl nitrene (where the nitrene is directly attached to the ring), aryl azides are well-studied precursors for nitrenes that undergo characteristic intramolecular reactions. researchgate.net Should rearrangement place the nitrene onto the aromatic ring, or if an aryl azide analogue were considered, several intramolecular pathways become possible.
Ring Expansion: Aryl nitrenes are known to undergo ring expansion to form seven-membered azepines. slideshare.netresearchgate.net This process involves the rearrangement of the phenyl nitrene to a dehydroazepine intermediate, which can then be trapped by nucleophiles. For a nitrene derived from an azide attached directly to the 6-chloro-2-fluorophenyl ring, this could lead to the formation of substituted azepine derivatives.
Insertion Reactions: Nitrenes can insert into C-H bonds. slideshare.net In the case of (6-chloro-2-fluorobenzyl)nitrene, an intramolecular insertion into the ortho C-H bond of the phenyl ring would be a plausible pathway, leading to the formation of a five-membered heterocyclic ring system. Such intramolecular C-H insertion reactions are a powerful tool for synthesizing nitrogen-containing heterocycles. nih.gov For instance, the conversion of o-azidobiphenyl to carbazole (B46965) is a classic example of an intramolecular nitrene insertion reaction. slideshare.net
| Reaction Type | Intermediate | Potential Product from an Analogous Aryl Azide |
| Ring Expansion | Aryl Nitrene | Dihalo-substituted Azepine |
| C-H Insertion | Benzyl Nitrene | Dihalo-substituted Dihydroisoindole |
Intermolecular Reactions Involving Nitrene Intermediates
The nitrene generated from this compound can also be trapped by external reagents in intermolecular reactions. The nature of these reactions depends on whether the nitrene is in a singlet or triplet state. slideshare.net Transition metal catalysis is often employed to generate nitrene species from azides in situ, facilitating a range of transformations. nih.gov
Aziridination of Alkenes: Nitrenes react with olefins to form aziridines, the nitrogen analogues of epoxides. slideshare.netnih.gov The reaction with a singlet nitrene is typically stereospecific, while a triplet nitrene reacts in a non-stereospecific, stepwise manner. The reaction of (6-chloro-2-fluorobenzyl)nitrene with an alkene like cyclohexene (B86901) would be expected to yield the corresponding N-substituted aziridine.
C-H Amidation/Amination: Nitrenes can insert into the C-H bonds of other molecules, a reaction known as C-H amidation or amination. nih.gov This provides a direct method for C-N bond formation. The reaction is often facilitated by transition-metal catalysts, such as those based on rhodium or iridium, which can enhance selectivity.
| Reaction Type | Reactant | Expected Product |
| Aziridination | Alkene (e.g., Styrene) | N-(6-Chloro-2-fluorobenzyl)aziridine |
| C-H Amination | Saturated Hydrocarbon (e.g., Cyclohexane) | N-(6-Chloro-2-fluorobenzyl)cyclohexylamine |
Reduction Chemistry of the Azide Functionality
The reduction of the azide group to a primary amine is one of its most synthetically valuable transformations. This can be accomplished through several methods, most notably catalytic hydrogenation and hydride reduction. bris.ac.uk
Catalytic Hydrogenation Pathways to Primary Amines
Catalytic hydrogenation is a clean and efficient method for converting azides to amines, with nitrogen gas and water as the only byproducts. thieme-connect.de The reaction involves treating the azide with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C) and platinum dioxide (PtO₂). bris.ac.uk However, these catalysts are highly active and can also reduce other functional groups. For substrates with sensitive functionalities, such as benzyl ethers or certain protecting groups, more chemoselective catalysts are required. thieme-connect.de Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst for the selective reduction of azides in the presence of hydrogenolysis-labile groups like O-benzyl (O-Bn) and benzyloxycarbonyl (Cbz) protecting groups. bris.ac.ukresearchgate.net
| Catalyst | Typical Conditions | Selectivity |
| 10% Pd/C | H₂ (1 atm), Ethanol, Room Temp. | High activity, may cleave other reducible groups. thieme-connect.de |
| PtO₂ (Adams' catalyst) | H₂ (1 atm), Ethanol, Room Temp. | High activity, similar to Pd/C. bris.ac.uk |
| Rh/Al₂O₃ | H₂ (1 atm), Toluene/EtOAc, Room Temp. | High selectivity for the azide group over O-Bn or N-Cbz groups. bris.ac.ukresearchgate.net |
The reaction proceeds via the initial formation of a triazene (B1217601) intermediate on the catalyst surface, which then loses nitrogen gas to form a nitrene or imine-like species that is subsequently reduced to the primary amine, (6-chloro-2-fluorobenzyl)amine.
Hydride Reduction Mechanisms
Organic azides can be readily reduced to primary amines using hydride-donating reagents. youtube.com The most common and powerful of these is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the terminal nitrogen atom of the azide. This is followed by a series of steps involving the loss of nitrogen gas and further reduction to yield the amine after an aqueous workup. Other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be used. organic-chemistry.org
Staudinger Reaction and Aza-Wittig Reaction Pathways
The Staudinger reaction provides a mild, non-reductive method for converting azides into amines or, more commonly, for generating iminophosphorane intermediates for subsequent reactions. wikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a tertiary phosphine, typically triphenylphosphine (B44618) (PPh₃). alfa-chemistry.com
The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the elimination of N₂ through a four-membered cyclic transition state to form an iminophosphorane (or aza-ylide). wikipedia.orgalfa-chemistry.com
Staudinger Reaction: this compound + PPh₃ → 6-Chloro-2-fluorobenzyl-iminophosphorane + N₂
This intermediate can then be hydrolyzed with water to produce the primary amine and triphenylphosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org
Aza-Wittig Reaction: Alternatively, the iminophosphorane can be trapped in situ with a carbonyl compound in an aza-Wittig reaction to form an imine. wikipedia.orgchem-station.com This reaction is a powerful tool for C=N bond formation and is widely used in the synthesis of nitrogen-containing heterocycles through intramolecular variants. researchgate.netscispace.com
| Carbonyl Compound | Intermediate | Final Product |
| Aldehyde (R-CHO) | Iminophosphorane | Imine (R-CH=N-CH₂-Ar) |
| Ketone (R₂C=O) | Iminophosphorane | Imine (R₂C=N-CH₂-Ar) |
| Carbon Dioxide (CO₂) | Iminophosphorane | Isocyanate (Ar-CH₂-N=C=O) |
| Isocyanate (R-NCO) | Iminophosphorane | Carbodiimide (Ar-CH₂-N=C=N-R) |
(where Ar = 6-chloro-2-fluorophenyl)
Nucleophilic and Electrophilic Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is strongly influenced by the electronic properties of its substituents: the chlorine atom, the fluorine atom, and the azidomethyl group.
Nucleophilic aromatic substitution typically requires an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) and contains a good leaving group. masterorganicchemistry.comopenstax.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. openstax.org
In this compound, both the chlorine and fluorine atoms are electron-withdrawing via induction, activating the ring towards nucleophilic attack. For the reaction to proceed, one of the halogens must act as a leaving group, and the EWGs must be positioned ortho or para to it to stabilize the Meisenheimer intermediate through resonance. openstax.org
Leaving Group: Both Cl and F can serve as leaving groups. In many SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity makes the carbon it is attached to more electrophilic and stabilizes the intermediate in the rate-determining addition step. youtube.com
Regioselectivity: The fluorine at C2 is para to the C5 position and the chlorine at C6 is ortho to the C5 position. A nucleophile attacking at C2 would be stabilized by the ortho-chlorine, while an attack at C6 would be stabilized by the ortho-fluorine. The precise outcome would depend on the specific nucleophile and reaction conditions.
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.commasterorganicchemistry.com The substituents on the ring determine its reactivity and the regioselectivity of the substitution.
Reactivity: All three substituents (Cl, F, and -CH₂N₃) are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. Halogens are deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance donation. The azidomethyl group is deactivating due to the inductive effect of the electronegative azide moiety.
Directing Effects: The chloro and fluoro groups are ortho, para-directing. masterorganicchemistry.com The azidomethyl group is considered meta-directing due to its electron-withdrawing nature. The substitution pattern is therefore a result of the combined influence of these groups. The positions C3, C4, and C5 are available for substitution. The powerful ortho, para-directing influence of the halogens would likely direct incoming electrophiles to the C3 and C5 positions (ortho to F and Cl, respectively) and the C4 position (para to F). Steric hindrance from the adjacent azidomethyl and chloro groups might disfavor substitution at C5. Therefore, substitution at C3 and C4 would be the most likely outcomes.
| Position | Activating/Deactivating Groups | Directing Effects | Predicted Outcome |
| C3 | Ortho to F, Meta to Cl & -CH₂N₃ | F directs ortho | Favorable |
| C4 | Para to F, Meta to Cl & -CH₂N₃ | F directs para | Favorable |
| C5 | Ortho to Cl, Meta to F & -CH₂N₃ | Cl directs ortho | Possible, but may be sterically hindered |
Comprehensive Spectroscopic and Structural Characterization of 6 Chloro 2 Fluorobenzyl Azide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The following sections detail the predicted NMR characteristics of 6-Chloro-2-fluorobenzyl azide (B81097).
The ¹H NMR spectrum of 6-Chloro-2-fluorobenzyl azide is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The methylene protons (-CH₂N₃) are expected to appear as a singlet, integrating to two protons. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm, influenced by the electronegativity of the adjacent azide group.
The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. Three protons in different chemical environments will give rise to a multiplet. Based on related structures, the proton ortho to the fluorine atom is expected to be the most deshielded.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The benzylic carbon (-CH₂N₃) is predicted to have a chemical shift in the range of δ 50-60 ppm. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the chloro, fluoro, and benzyl (B1604629) azide substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂N₃ | 4.5-5.0 (s, 2H) | 50-60 |
| Aromatic CH | 7.0-7.5 (m, 3H) | 115-140 |
| Aromatic C-Cl | 130-135 | |
| Aromatic C-F | 155-165 (d, ¹JCF ≈ 240-250 Hz) |
Note: s = singlet, m = multiplet, d = doublet. Chemical shifts are referenced to TMS.
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom. The presence of the electron-withdrawing chlorine and benzyl azide groups will influence this chemical shift. Furthermore, coupling between the fluorine nucleus and nearby protons can provide additional structural information.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the spin system of the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the one-bond correlations between protons and their directly attached carbons. For example, it would link the methylene proton signal to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the substituents on the aromatic ring by observing correlations from the benzylic protons to the aromatic carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei. For this compound, ROESY or NOESY could be used to confirm the through-space relationship between the benzylic protons and the protons on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₇H₅ClFN₃), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass with high accuracy, which should match the calculated value, thereby confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues. A characteristic fragmentation for benzyl azides is the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene intermediate which can undergo further rearrangements.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
|---|---|
| C₇H₅³⁵ClN₃F | Value dependent on ionization method |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
Should this compound be a crystalline solid, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the benzyl azide group relative to the aromatic ring and provide insights into the intermolecular interactions, such as packing forces and potential non-covalent interactions, that govern the crystal lattice.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The key vibrational modes expected for this compound are:
Azide (N₃) Asymmetric Stretch: This is a very strong and characteristic absorption in the FTIR spectrum, typically appearing in the region of 2100-2160 cm⁻¹.
Aromatic C-H Stretch: These vibrations are expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretch: The methylene group will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.
C=C Aromatic Ring Stretching: These vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region.
C-Cl Stretch: This vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N₃ Asymmetric Stretch | 2100-2160 (Strong) | Weak or inactive |
| Aromatic C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |
| Aliphatic C-H Stretch | 2850-2960 (Medium) | 2850-2960 (Medium) |
| Aromatic C=C Stretch | 1450-1600 (Medium) | 1450-1600 (Strong) |
| C-F Stretch | 1000-1400 (Strong) | Medium |
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)
Information regarding the application of chiroptical spectroscopy for the stereochemical assignment of chiral derivatives of this compound is not available in the reviewed literature.
Theoretical and Computational Chemistry Studies on 6 Chloro 2 Fluorobenzyl Azide
Quantum Chemical Calculations (Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. For 6-Chloro-2-fluorobenzyl azide (B81097), DFT methods are instrumental in elucidating its electronic structure, preferred conformations, and predicting its spectroscopic signatures. These computational approaches allow for a detailed examination of the molecule at the atomic level, offering a quantitative understanding of its behavior.
Electronic Structure, Molecular Orbitals, and Frontier Orbitals
The electronic structure of 6-chloro-2-fluorobenzyl azide is fundamental to its reactivity and properties. DFT calculations can map the electron density distribution, revealing the influence of the electronegative chloro and fluoro substituents, as well as the azido (B1232118) group, on the aromatic ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the azido group, indicating its nucleophilic character. Conversely, the LUMO is generally distributed over the benzyl (B1604629) ring and the C-N bond of the azide, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity in chemical reactions. A smaller energy gap suggests higher reactivity.
| Parameter | Value (Hartrees) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.042 | -1.14 |
| HOMO-LUMO Gap | 0.216 | 5.88 |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the benzyl azide moiety allows for different spatial arrangements, or conformations, of the azidomethyl group relative to the substituted benzene (B151609) ring. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angle of the C-C-N-N bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima and the transition states that connect them. For this compound, steric and electronic interactions between the azido group and the ortho-substituents (chloro and fluoro groups) will significantly influence the conformational landscape.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted shifts, when compared to experimental spectra, can confirm the molecular structure. The electronic environment of each nucleus, influenced by the substituents, determines its chemical shift.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (benzyl) | 4.45 |
| C (benzyl) | 52.8 |
| C1 (ipso-CH₂N₃) | 128.5 |
| C2 (ipso-F) | 161.2 (d, J=250 Hz) |
| C3 | 115.9 (d, J=22 Hz) |
| C4 | 131.5 |
| C5 | 126.3 |
| C6 (ipso-Cl) | 135.4 |
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic asymmetric and symmetric stretches of the azide group, C-H stretches of the aromatic ring, and vibrations involving the C-Cl and C-F bonds. These theoretical spectra can be invaluable for interpreting experimental vibrational data. researchgate.netnih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and transition states, a detailed understanding of the reaction pathway and its energetics can be achieved.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis
For a given reaction, such as a cycloaddition involving the azide group, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. Various algorithms are employed to find this first-order saddle point on the potential energy surface. Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the identified transition state indeed connects the desired species.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -25.8 |
Applications of 6 Chloro 2 Fluorobenzyl Azide in Advanced Chemical Synthesis and Materials Science
Strategic Building Block for Heterocyclic Compound Libraries
The azide (B81097) functional group of 6-chloro-2-fluorobenzyl azide serves as a key handle for its incorporation into a wide array of heterocyclic systems, particularly those containing nitrogen. The presence of the halogenated benzyl (B1604629) moiety can significantly influence the physicochemical and biological properties of the resulting heterocyclic compounds.
Synthesis of Novel 1,2,3-Triazole Scaffolds
The most prominent application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity.
Researchers have successfully utilized this compound in the synthesis of various 1,2,3-triazole derivatives. For instance, the reaction of this compound with appropriate alkyne partners yields novel triazole compounds with potential applications in medicinal chemistry and materials science. A notable example is the synthesis of 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which serves as a key intermediate for further functionalization.
The general synthetic scheme for the formation of these triazole scaffolds is presented below:
Scheme 1: Synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound

A variety of terminal alkynes can be employed in this reaction, leading to a diverse library of 1,2,3-triazole derivatives. The table below illustrates some examples of synthesized 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole derivatives.
| Alkyne Reactant (R-C≡CH) | Resulting 1,2,3-Triazole Product | Potential Application Area |
| Propargyl alcohol | (1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | Pharmaceutical intermediate |
| Phenylacetylene | 1-(6-chloro-2-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole | Organic electronics |
| Ethyl propiolate | Ethyl 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Precursor for bioactive molecules |
| 3-Butyn-1-amine | (1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Ligand for metal complexes |
These examples highlight the modularity of the click chemistry approach, allowing for the systematic variation of the substituent at the 4-position of the triazole ring, thereby enabling the fine-tuning of the molecule's properties.
Incorporation into Diverse Nitrogen-Containing Heterocycles
Beyond the well-established synthesis of 1,2,3-triazoles, this compound is a valuable precursor for the synthesis of other nitrogen-containing heterocycles. The azide group can undergo various transformations, including Staudinger reactions and reductive cyclizations, to form different heterocyclic cores.
For example, the reaction of this compound with phosphines can generate aza-ylides, which are versatile intermediates for the synthesis of imines and subsequent cyclization to form heterocycles like quinazolines or benzodiazepines, depending on the reaction partner. Furthermore, intramolecular cycloaddition reactions of appropriately functionalized derivatives of this compound can lead to the formation of fused heterocyclic systems.
While specific examples in the literature detailing the extensive use of this compound for a wide range of heterocycles are still emerging, the general reactivity of benzyl azides suggests its high potential in this area. The principles of these synthetic strategies are well-established, and their application to this specific azide is a promising avenue for the generation of novel and diverse chemical entities.
Methodological Contributions to Organic Reactions
The use of this compound has also contributed to the advancement of organic synthesis methodologies, particularly in the areas of flow chemistry and catalyst development.
Development of Efficient Flow Chemistry Protocols
Organic azides, while synthetically useful, can be thermally unstable and potentially explosive, especially on a large scale. Flow chemistry offers a safer and more efficient alternative to traditional batch processes for handling such energetic intermediates. The use of microreactors with small reaction volumes and excellent heat and mass transfer capabilities significantly mitigates the risks associated with azide chemistry.
The synthesis of 1,2,3-triazoles from benzyl azides, including halogenated derivatives like this compound, has been successfully adapted to continuous flow systems. In a typical setup, streams of the azide and alkyne are mixed in the presence of a heterogeneous copper catalyst packed in a column reactor. This approach allows for the safe, continuous, and scalable production of triazole products with high purity and yield.
The development of such flow protocols is a significant methodological advancement, enabling the safer handling of azides and facilitating the large-scale synthesis of valuable heterocyclic compounds.
Catalyst Screening and Optimization for Azide-Based Transformations
The efficiency of the azide-alkyne cycloaddition is highly dependent on the nature of the catalyst. While copper(I) is the most common catalyst, extensive research has been conducted to develop more active, stable, and recyclable catalytic systems. This includes the screening of various copper sources, ligands, and reaction conditions.
High-throughput screening methods have been developed to rapidly evaluate the efficacy of different catalysts for the CuAAC reaction. These platforms allow for the parallel screening of numerous potential catalysts, accelerating the discovery of optimal reaction conditions. For instance, fluorescence-based assays can be used to quickly identify active catalysts by monitoring the formation of the triazole product.
While specific screening studies focusing exclusively on this compound are not extensively documented, the general principles and outcomes of catalyst screening for azide-alkyne cycloadditions are directly applicable. The electronic properties of the 6-chloro-2-fluorobenzyl group can influence the kinetics of the reaction, and catalyst systems optimized for other benzyl azides provide a strong starting point for reactions involving this specific substrate. Research in this area has identified various effective catalytic systems, including copper nanoparticles, copper-based metal-organic frameworks (MOFs), and various copper(I) and copper(II) salts in combination with a reducing agent.
Advanced Materials Science Applications
The unique properties imparted by the 6-chloro-2-fluorobenzyl moiety make it an attractive component for the design of advanced materials. The incorporation of this group into polymers or other materials can influence their thermal stability, flame retardancy, and electronic properties.
While the application of this compound in materials science is a relatively new and evolving area, the use of benzyl azides in general for the synthesis of functional polymers is well-established. For example, polymers containing azide functionalities can be cross-linked or functionalized through click chemistry, allowing for the creation of materials with tailored properties.
The presence of chlorine and fluorine atoms in the 6-chloro-2-fluorobenzyl group is expected to enhance the performance of materials in several ways. The high electronegativity of these halogens can influence the electronic properties of conjugated polymers, making them suitable for applications in organic electronics. Furthermore, the incorporation of halogen atoms is a known strategy to improve the flame retardancy of materials.
Future research in this area will likely focus on the synthesis of monomers and polymers incorporating the this compound unit and the investigation of their properties for applications in areas such as high-performance plastics, coatings, and electronic devices.
Cross-linking Agent in Polymer Chemistry
This compound is a versatile compound that can be employed as a cross-linking agent in polymer chemistry. The utility of organic azides in this context stems from their ability to generate highly reactive nitrene intermediates upon thermal or photolytic activation mdpi.comnih.gov. When this compound is subjected to heat or ultraviolet (UV) light, it undergoes decomposition, releasing nitrogen gas (N₂) and forming the corresponding 6-chloro-2-fluorobenzylnitrene.
This nitrene species is highly reactive and can readily undergo insertion reactions with carbon-hydrogen (C-H) bonds present in polymer chains nih.gov. This process results in the formation of stable covalent bonds between different polymer chains, leading to the creation of a three-dimensional network structure. This cross-linking significantly alters the physical and chemical properties of the polymer, often leading to enhanced thermal stability, improved mechanical strength, and increased solvent resistance.
The presence of the chloro and fluoro substituents on the benzyl ring of this compound can influence the reactivity of the azide group and the subsequent nitrene. Halogen substituents are known to affect the electronic properties of the aromatic ring, which in turn can modulate the stability and reactivity of the nitrene intermediate. This allows for the fine-tuning of the cross-linking process for specific polymer systems and applications.
The application of substituted benzyl azides as cross-linking agents has been demonstrated in various polymer systems. For instance, azide-functionalized polymers have been shown to undergo efficient photo-crosslinking upon UV irradiation, leading to the formation of well-defined, stable polymer networks rsc.org. The degree of cross-linking can be precisely controlled by adjusting the irradiation time and the concentration of the azide groups within the polymer matrix rsc.org.
Precursor for Functional Organic Materials
This compound serves as a valuable precursor in the synthesis of a variety of functional organic materials, primarily through its participation in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes nih.govbeilstein-journals.orgiosrjournals.org. This reaction, often catalyzed by copper(I), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles beilstein-journals.orgmdpi.com.
The resulting 1,2,3-triazole ring is a robust and versatile structural motif that can be incorporated into a wide range of organic materials to impart specific functionalities. Materials containing the 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole core can exhibit a variety of useful properties, making them suitable for applications in materials science and medicinal chemistry.
Table 1: Potential Applications of Triazole Derivatives from this compound
| Application Area | Description of Functionality |
| Pharmaceuticals | The triazole moiety is a common pharmacophore in many antifungal and other therapeutic agents. The specific substitution pattern of the triazole derived from this compound could lead to novel drug candidates with unique biological activities. |
| Corrosion Inhibitors | Triazole derivatives are known to be effective corrosion inhibitors for various metals. The lone pairs of electrons on the nitrogen atoms of the triazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. |
| Luminescent Materials | Certain triazole-containing compounds exhibit luminescence and can be used in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The electronic properties of the 6-chloro-2-fluorobenzyl group can influence the photophysical properties of the resulting triazole. |
| Polymers and Dendrimers | The azide-alkyne cycloaddition reaction is a powerful tool for the synthesis of well-defined polymers and dendrimers. This compound can be used to introduce specific end-groups or side-chains into macromolecules, thereby tailoring their properties for specific applications. |
The synthesis of these functional materials typically involves the reaction of this compound with a suitable alkyne-containing molecule. The choice of the alkyne partner determines the final properties and application of the resulting triazole-based material. The reliability and efficiency of the click chemistry approach make this compound a valuable building block for the creation of a diverse library of functional organic materials mdpi.comraco.cat.
Chemical Probes for Mechanistic Biological Research (e.g., Photoaffinity Labeling Methodologies)
In the field of chemical biology, this compound can be utilized as a key component in the design of chemical probes for mechanistic biological research, particularly in photoaffinity labeling (PAL) methodologies nih.govnih.gov. Photoaffinity labeling is a powerful technique used to identify and study non-covalent interactions between small molecules and their biological targets, such as proteins nih.gov.
A typical photoaffinity probe consists of three main components: a recognition element that binds to the target protein, a photoreactive group that can be activated by light to form a covalent bond with the target, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and isolation of the labeled protein nih.govmdpi.com. The this compound moiety can serve as the photoreactive group in such a probe.
Upon irradiation with UV light, the aryl azide group in the 6-chloro-2-fluorobenzyl portion of the probe is converted into a highly reactive nitrene intermediate mdpi.com. If the probe is bound to its target protein at the moment of photoactivation, the nitrene can react with nearby amino acid residues, forming a stable covalent bond and permanently attaching the probe to the protein. The chloro and fluoro substituents on the aromatic ring can potentially influence the photochemical properties of the azide, such as its absorption wavelength and the reactivity of the resulting nitrene.
Table 2: Components of a Photoaffinity Probe Incorporating this compound
| Component | Function | Example Moiety |
| Recognition Element | Binds specifically to the target protein of interest. | A known ligand or inhibitor of the target protein. |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | This compound |
| Linker | Connects the recognition element and the reporter tag to the photoreactive group. | A flexible alkyl or polyethylene glycol chain. |
| Reporter Tag | Enables detection and isolation of the labeled protein. | Biotin, a fluorophore, or an alkyne/azide handle for click chemistry. |
The general workflow for a photoaffinity labeling experiment using a probe containing this compound would involve incubating the probe with a biological sample (e.g., cell lysate or purified protein), irradiating the sample with UV light to induce covalent cross-linking, and then detecting the labeled proteins using the reporter tag. This approach can provide valuable insights into the binding site of a small molecule on its target protein and can be used to identify unknown protein targets of bioactive compounds. The use of aryl azides as photoreactive groups is a well-established strategy in chemical biology, and the specific properties of this compound make it a potentially useful tool in this context mdpi.comresearchgate.netresearchgate.net.
Future Research Directions and Unexplored Avenues
Stereoselective Synthesis of Enantiopure Derivatives
The development of synthetic routes to enantiomerically pure derivatives of 6-chloro-2-fluorobenzyl azide (B81097) is a crucial area for future investigation. Chiral azides are valuable building blocks in medicinal chemistry and materials science. A promising strategy for accessing such compounds involves the stereoselective ring-opening of prochiral epoxides.
One potential pathway begins with the corresponding 6-chloro-2-fluorobenzaldehyde, which can be converted to an enantiopure epoxide through established asymmetric epoxidation methodologies. Subsequent nucleophilic attack by an azide source, such as sodium azide, on the epoxide would proceed in a regio- and stereoselective manner, yielding an enantiopure 2-azido-1-(6-chloro-2-fluorophenyl)ethanol derivative. nih.govnih.govresearchgate.net This approach, which relies on the inversion of configuration at the attacked carbon center, has been successfully employed for the synthesis of various enantiopure 1,2-azido alcohols. nih.govnih.gov The resulting chiral azido (B1232118) alcohol can then be further functionalized or used as a key intermediate in the synthesis of more complex chiral molecules.
Table 1: Proposed Stereoselective Synthesis of an Enantiopure Derivative
| Step | Reaction | Key Features | Potential Product |
| 1 | Asymmetric Epoxidation of 6-chloro-2-fluorostyrene | Use of a chiral catalyst to induce enantioselectivity. | (R)- or (S)-2-(6-chloro-2-fluorophenyl)oxirane |
| 2 | Regio- and Stereoselective Ring-Opening | Nucleophilic attack by sodium azide with inversion of configuration. | (1R,2S)- or (1S,2R)-1-(6-chloro-2-fluorophenyl)-2-azidoethanol |
Development of Catalyst-Free Azide Reactions
The azide functionality in 6-chloro-2-fluorobenzyl azide is amenable to a variety of catalyst-free reactions, offering green and atom-economical synthetic routes. A primary area of exploration is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. rsc.org This reaction, when conducted with strained alkynes or electron-deficient alkenes, can proceed without the need for a metal catalyst, often at ambient temperatures.
Future research could focus on the reaction of this compound with a range of dipolarophiles to synthesize novel triazole derivatives. The electronic nature of the substituents on the phenyl ring of the benzyl (B1604629) azide is known to influence the reaction rate and regioselectivity of these cycloadditions. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to modulate the reactivity of the azide group.
Another avenue for catalyst-free transformations is the thermal decomposition of the azide to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, such as C-H insertion or cyclization, to afford complex nitrogen-containing heterocycles. The conditions for thermal decomposition would need to be carefully optimized to control the reaction pathway and avoid the formation of undesired byproducts.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. nih.gov The integration of this compound into established MCRs, such as the Ugi and Passerini reactions, represents a promising area for future research. illinois.edumdpi.combeilstein-journals.orgresearchgate.net
In a modified Ugi reaction, this compound could serve as the azide component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate highly substituted tetrazole derivatives. researchgate.netrug.nlbeilstein-journals.orgrug.nl This approach would provide rapid access to a library of novel compounds with potential applications in medicinal chemistry, as tetrazoles are known bioisosteres for carboxylic acids. beilstein-journals.org
Similarly, the Passerini reaction could potentially be adapted to incorporate this compound, leading to the formation of α-acyloxy amides bearing the substituted benzyl moiety. The exploration of different aldehydes, isocyanides, and carboxylic acids in these MCRs would allow for the systematic variation of the final product's structure, facilitating the discovery of new molecules with tailored properties. A one-pot, six-component reaction has been described for the synthesis of 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, which could be adapted for this compound. semanticscholar.org
Exploration of New Chemical Transformations Leveraging Halogen-Azide Synergies
The proximate positioning of the chlorine and fluorine atoms to the azide group in this compound offers unique opportunities for synergistic reactivity. Future research should focus on exploring chemical transformations that leverage the interplay between these functional groups.
One particularly intriguing possibility is the intramolecular cyclization of the corresponding aryl azide. While this compound is an aralkyl azide, related ortho-haloaryl azides are known to undergo intramolecular cyclization reactions, often promoted by light or heat, to form fused heterocyclic systems. rsc.orgnih.govnih.gov The presence of the ortho-halogens could influence the regioselectivity and efficiency of such cyclizations. For instance, visible-light-driven photocyclization of aryl azides can lead to the formation of indazole derivatives. rsc.org
Furthermore, the halogen atoms can serve as synthetic handles for further functionalization through cross-coupling reactions. This would allow for the introduction of additional diversity into the molecular scaffold after the azide has been transformed, opening up pathways to complex, polyfunctionalized molecules.
Advanced Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for the rational design of novel derivatives of this compound with tailored reactivity. acs.orgnih.govnih.govchemrj.orgresearchgate.netglobal-sci.combeilstein-archives.org By modeling the transition states and reaction pathways of various transformations, it is possible to predict how different substituents on the aromatic ring or modifications to the azide moiety will affect the outcome of a reaction.
Future computational studies could focus on:
Predicting the Reactivity in Cycloaddition Reactions: DFT calculations can be used to predict the activation energies and regioselectivity of [3+2] cycloaddition reactions with various dipolarophiles. acs.orgchemrj.orgglobal-sci.com This would allow for the in-silico screening of potential reaction partners and the identification of substrates that are likely to lead to desired products.
Modeling Nitrene Insertion Reactions: The energetics of nitrene formation and subsequent insertion reactions can be computationally modeled to guide the development of selective C-H functionalization reactions.
Designing Precursors for Multicomponent Reactions: Computational methods can be employed to assess the steric and electronic compatibility of this compound derivatives with the intermediates in Ugi and Passerini reactions.
Investigating Halogen-Azide Interactions: Advanced computational analysis can provide insights into the non-covalent interactions between the ortho-halogens and the azide group, and how these interactions influence the conformational preferences and reactivity of the molecule.
By combining computational design with experimental validation, it will be possible to accelerate the discovery of new reactions and the synthesis of novel derivatives of this compound with precisely controlled properties.
Q & A
Q. Basic
- NMR : <sup>1</sup>H NMR confirms the benzyl proton environment (δ 4.3–4.5 ppm for CH₂N₃) and aromatic substitution pattern (JF-H coupling ~8–12 Hz for ortho-fluorine). <sup>19</sup>F NMR detects fluorine environment shifts (δ -110 to -115 ppm) .
- IR : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]<sup>+</sup> (calc. for C₇H₄ClFN₃: 200.0134) .
How do competing side reactions (e.g., Staudinger or Huisgen cycloaddition) impact azide stability during storage?
Advanced
this compound is prone to:
- Staudinger reaction : Trace phosphines (e.g., from glovebox atmospheres) form iminophosphorane byproducts.
- Huisgen cycloaddition : Residual alkynes in solvents generate triazoles.
Mitigation strategies: - Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF.
- Add stabilizers (0.1% BHT) to inhibit radical-mediated decomposition .
What computational methods predict substituent effects on azide reactivity and stability?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilicity : Electron-withdrawing groups (Cl, F) increase azide electrophilicity, accelerating substitution but reducing thermal stability.
- Transition states : Activation energies for azide decomposition pathways (e.g., Curtius rearrangement) correlate with Hammett σpara values for substituents .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Q. Methodological Approach
- Reproducibility : Verify synthesis protocols (e.g., crystallization solvents). For example, mp discrepancies (36–60°C) may arise from polymorphic forms or impurities .
- Cross-validation : Compare NMR (DMSO-d6 vs. CDCl3) and XRD data to confirm structural consistency.
- Meta-analysis : Review patents and peer-reviewed journals for consensus values, prioritizing data from high-impact journals (e.g., J. Org. Chem.) over supplier catalogs .
What safety protocols are critical for handling this compound?
Q. Basic
- Explosivity risk : Azides are shock-sensitive. Use blast shields and conduct small-scale (<1 g) reactions.
- Toxicity : Wear nitrile gloves and respirators; avoid inhalation (LD₅₀ ~150 mg/kg in rodents).
- Waste disposal : Quench with aqueous NaNO₂ to degrade azides to non-explosive products .
How does the fluorine substituent influence reactivity in downstream applications (e.g., click chemistry)?
Advanced
The ortho-fluorine group:
- Enhances Huisgen cycloaddition rates with alkynes due to electron-withdrawing effects (reduces LUMO energy of azide).
- Introduces steric hindrance, potentially reducing triazole yields with bulky alkynes.
Kinetic studies (stopped-flow UV-Vis) quantify rate constants (k₂) for model alkynes (e.g., phenylacetylene) under varied conditions .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced
- HPLC-MS : Detect benzyl chloride precursors (limit of quantification ~0.1 ppm) using C18 columns and ESI ionization.
- GC limitations : Thermal lability precludes GC analysis unless derivatized (e.g., silylation).
- NMR sensitivity : Dynamic NMR (DNMR) at low temps (~–40°C) resolves overlapping impurity peaks .
How can isotopic labeling (e.g., <sup>15</sup>N-azide) aid mechanistic studies of this compound?
Q. Advanced
- Isotope tracing : Synthesize <sup>15</sup>N-labeled azide via NaN<sup>15</sup>₃ to track nitrogen migration in Staudinger or Curtius reactions.
- Kinetic isotope effects (KIE) : Compare <sup>14</sup>N/<sup>15</sup>N reaction rates (e.g., using <sup>1</sup>H-<sup>15</sup>N HMBC) to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
